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Compound of Interest

METHYL 4-(3-
Compound Name: METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE
Cat. No.: B1387908
\ v

An In-Depth Technical Guide to METHYL 4-(PIPERAZIN-1-YLMETHYL)BENZOATE Isomers:
Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of METHYL 4-(3-
METHYLPIPERAZIN-1-YLMETHYL)BENZOATE and its critically important structural isomer,
METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE. While both compounds share
a core structure, the public domain data, particularly concerning synthesis and application, is
overwhelmingly focused on the 4-methyl isomer due to its role as a pivotal intermediate in the
synthesis of Imatinib, a cornerstone drug in targeted cancer therapy.

This document will first present the known properties of the 3-methyl isomer (CAS 914349-83-
0). It will then pivot to an in-depth examination of the 4-methyl isomer (CAS 314268-40-1),
covering its physicochemical properties, detailed synthetic protocols with mechanistic
explanations, spectral characterization, and its application in pharmaceutical manufacturing.
This comparative approach is designed to provide researchers with both the specific data
available for the 3-methyl variant and the extensive, transferable knowledge from its well-
documented counterpart.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1387908?utm_src=pdf-interest
https://www.benchchem.com/product/b1387908?utm_src=pdf-body
https://www.benchchem.com/product/b1387908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Introduction to Isomeric (Methylpiperazin-1-
yl)methyl Benzoates

The benzoyl group connected to a piperazine moiety via a methylene bridge forms a scaffold of
significant interest in medicinal chemistry. The piperazine ring, a common pharmacophore,
imparts favorable properties such as improved aqueous solubility and the ability to form salt
derivatives, enhancing the pharmacokinetic profile of drug candidates. The position of the
methyl group on the piperazine ring—at the 3-position versus the 4-position—creates two
distinct structural isomers with potentially different chemical reactivity, biological activity, and
synthetic accessibility.

e METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features an asymmetric
piperazine ring, with the methyl group on a carbon atom. This introduces a chiral center.

e METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE: Features a symmetric N-
substituted piperazine ring. This compound is achiral and is the more extensively studied
isomer.

METHYL 4-(3-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE

This isomer is commercially available, indicating its successful synthesis, but detailed
procedural information and characterization data are not widely published in peer-reviewed

literature.

Chemical Identity and Properties
Property Value Source
CAS Number 914349-83-0 [1]
Molecular Formula C14H20N202 [1]
Molecular Weight 248.326 g/mol [1]
Purity Typically 297% [1]
InChi Key UMYOUNGBUSQMCP- o

UHFFFAOYSA-N
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Structural Representation

Caption: Structure of METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

In-Depth Analysis of METHYL 4-(4-
METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

This isomer is a well-characterized compound, primarily because it is a direct precursor to 4-
[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug
Imatinib.[2][3]

N | | Identifi

Identifier Type Value

methyl 4-[(4-methylpiperazin-1-

UPAC Name yl)methyl]benzoate

CAS Number 314268-40-1

PubChem CID 782222

Molecular Formula C14H20N202

INChl Key MEYCYFIWDAQKQK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=0)0C

(Data sourced from PubChem CID 782222)[4]

Physicochemical Properties

The following properties have been computed and are available in public databases.
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Property Value Reference
Molecular Weight 248.32 g/mol [4]
Exact Mass 248.152477885 Da [4]
Topological Polar Surface Area  32.8 A2 [4]
Heavy Atom Count 18 [4]
Rotatable Bond Count 4 [4]

Hydrogen Bond Acceptor
ydrog p 4 4]
Count

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through reductive
amination. This strategy is favored in pharmaceutical chemistry for its high yields and
operational simplicity.[2]

Core Principle (The "Why"): Reductive amination involves the reaction of a carbonyl compound
(an aldehyde in this case) with an amine to form an imine or iminium ion intermediate, which is
then reduced in situ to the target amine. Using a mild, selective reducing agent like sodium
triacetoxyborohydride (STAB) or a sodium borohydride/acetic acid system is critical. These
reagents are gentle enough not to reduce the starting aldehyde but are reactive enough to
reduce the protonated iminium intermediate, driving the reaction towards the desired tertiary
amine product.

This protocol is adapted from procedures described for the synthesis of related structures.[5]

Materials:

Methyl 4-formylbenzoate

1-Methylpiperazine

Sodium borohydride (NaBHa4)

Acetic acid (AcOH)
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e Chloroform (CHCIs) or other suitable aprotic solvent
o Standard glassware for organic synthesis
Step-by-Step Procedure:

» Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer
and under an inert atmosphere, suspend sodium borohydride (2.1 equivalents) in chloroform
at 0-5 °C (ice bath).

 In Situ Formation of Sodium Triacetoxyborohydride: Slowly add glacial acetic acid (3.5
equivalents) to the stirred suspension over 1 hour, maintaining the temperature between 0-5
°C. The mixture is stirred for an additional 1.5 hours at this temperature. This step generates
the active reducing species.

e Amine and Aldehyde Addition: To the reaction mixture, add 1-methylpiperazine (1.0
equivalent) followed by a solution of methyl 4-formylbenzoate (1.05 equivalents) in
chloroform.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The
progress can be monitored by Thin Layer Chromatography (TLC).

o Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of
sodium bicarbonate (NaHCO3) until effervescence ceases. Extract the aqueous layer with
chloroform or ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield the pure METHYL 4-(4-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE.
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Methyl 4-formylbenzoate 1-Methylpiperazine

Condensation / Condensation

NaBH(OAC)s
(from NaBHa4 + AcOH)

Reduction Reduction

METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

Click to download full resolution via product page

Caption: Reductive amination workflow for synthesis.

Spectral Data and Characterization

Full spectral characterization is essential for confirming the structure and purity of the
synthesized compound.

¢ Nuclear Magnetic Resonance (NMR):

o H NMR: Would show characteristic peaks for the aromatic protons (two doublets in the 7-
8 ppm region), a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic
methylene bridge (~3.5 ppm), and signals for the piperazine and N-methyl protons in the
2-3 ppm range.

o 13C NMR: Computed spectral data is available, which can be compared against
experimental results to confirm the carbon skeleton.[6] Key signals would include the
carbonyl carbon of the ester (~166 ppm), aromatic carbons, the benzylic carbon (~62
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ppm), piperazine carbons (~53-55 ppm), the N-methyl carbon (~46 ppm), and the ester
methyl carbon (~52 ppm).[6]

o Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The
exact mass should correspond to 248.1525, consistent with the molecular formula
C14H20N202.[6]

Application in Drug Development: The Imatinib
Precursor

The primary and most significant application of METHYL 4-(4-METHYLPIPERAZIN-1-
YLMETHYL)BENZOATE is its role as a late-stage intermediate in the synthesis of Imatinib
(Gleevec).

The Process:

e Synthesis: METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is synthesized as
described above.

» Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-
methylpiperazin-1-ylmethyl)benzoic acid, typically under basic conditions (e.g., using KOH or
NaOH in methanol/water).[5]

+ Amide Coupling: This carboxylic acid is the key fragment that is then coupled with the amine
portion of the Imatinib core structure to form the final active pharmaceutical ingredient.

This synthetic route is robust and scalable, making it suitable for industrial production.[3]

Comparative Summary and Outlook

While METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE is a valid chemical
entity, its utility and documentation are dwarfed by its 4-methyl isomer. The synthetic pathway
for the 4-methyl isomer provides a clear and logical template for the synthesis of the 3-methyl
iIsomer. Researchers could adapt the reductive amination protocol by simply substituting 1-
methylpiperazine with 2-methylpiperazine. However, they should be mindful that the use of 2-
methylpiperazine, which is a racemic mixture unless a specific enantiomer is used, will result in
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a racemic product that may require chiral separation if enantiomeric purity is desired for specific
biological applications.

For professionals in drug development, understanding the synthesis and properties of the 4-
methyl isomer is crucial due to its direct lineage to Imatinib. The principles of its synthesis—
particularly the robust nature of reductive amination—are broadly applicable across many
amine-containing pharmaceutical targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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